molecular formula C9H11BrN2 B13329492 3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine

3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B13329492
M. Wt: 227.10 g/mol
InChI Key: DKNNSNVIIXMBID-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C9H11BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After bromination, the intermediate product is subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the quinoline core can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of both the bromine and amine functional groupsThe bromine atom can participate in halogen bonding, while the amine group can engage in hydrogen bonding and nucleophilic reactions .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C9H11BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h4-5,8H,1-3,11H2

InChI Key

DKNNSNVIIXMBID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=N2)Br)N

Origin of Product

United States

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